molecular formula C4H10N2O2 B556691 3,4-Diaminobutanoic acid CAS No. 131530-16-0

3,4-Diaminobutanoic acid

Cat. No. B556691
M. Wt: 118.13 g/mol
InChI Key: XQKAYTBBWLDCBB-UHFFFAOYSA-N
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Description

3,4-Diaminobutanoic acid, also known as DABA, is an amino acid that is not commonly found in proteins . It has a molecular weight of 191.06 and a molecular formula of C4H10N2O2 .


Synthesis Analysis

The synthesis of ®-3,4-Diaminobutanoic acid has been achieved through the desymmetrization of Dimethyl 3-(benzylamino)glutarate via enzymatic ammonolysis . Another chemoenzymatic approach has been used to synthesize a ®-3,4-diaminobutanoic acid derivative with suitable orthogonal protection for solid phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of 3,4-Diaminobutanoic acid is represented by the formula C4H10N2O2 . The average mass is 118.134 Da and the monoisotopic mass is 118.074226 Da .

Scientific Research Applications

  • Neurotoxicity and Biosynthesis in Cyanobacteria : 3,4-Diaminobutanoic acid, along with other diaminomonocarboxylic acids like 2,4-diaminobutanoic acid, is identified in cyanobacterial species. These compounds are neurotoxic in animal and cell-based bioassays. Possible biosynthetic routes in cyanobacteria for these compounds are explored, which are environmental sources of neurotoxins (Nunn & Codd, 2017).

  • Synthesis of Stereoisomers for Peptide Antibiotics and Toxins : A practical synthesis method for all four N,N'-protected stereoisomers of 2,3-diaminobutanoic acid is reported. This compound is found in peptide antibiotics, toxins, and biologically active molecules. The synthesis involves asymmetric hydrogenation of enamides (Robinson et al., 2001).

  • Presence in Root Nodules of Plants : The non-protein amino acid 2,3-diaminobutanoic acid has been found in the root nodules of Lotus tenuis. The compound exists in two diastereoisomeric forms, established through comparative GC retention time measurements (Shaw et al., 1982).

  • Application in Space Research : Diamino acids, including 2,3-diaminobutanoic acid, were identified in the Murchison meteorite. Their presence suggests that these compounds might have been relevant in prebiotic chemistry on early Earth and could have played a role in the evolution of life (Meierhenrich et al., 2004).

  • Toxicological Studies : The toxicity of (S)‐2,4‐diaminobutanoic acid was examined in embryonic, adolescent, and adult zebrafish models. It was found to exhibit no overt toxicity at concentrations envisioned for its application, highlighting its potential for biocompatible materials (Ferraiuolo et al., 2019).

  • Biobased Production : A study explored the synthesis of biobased succinonitrile from glutamic acid and glutamine, highlighting the route to produce biobased 1,4-diaminobutane, an industrial precursor used in polyamide production (Lammens et al., 2011).

Safety And Hazards

The safety data sheet for 3,4-Diaminobutanoic acid indicates that it may pose certain hazards, including skin corrosion/irritation . More detailed safety information would be available in the full safety data sheet.

Future Directions

The presence of β-amino acids like 3,4-Diaminobutanoic acid in natural products produces structural diversity and provides characteristic architectures beyond those of ordinary α-L-amino acids, thus generating significant and unique biological functions . The efficient chemoenzymatic synthesis of a ®-3,4-diaminobutanoic acid derivative has been achieved, which has suitable orthogonal protection for solid phase peptide synthesis . This suggests potential future directions in the field of peptide synthesis.

properties

IUPAC Name

3,4-diaminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKAYTBBWLDCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562684
Record name 3,4-Diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminobutanoic acid

CAS RN

131530-16-0
Record name 3,4-Diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M López-García, I Alfonso, V Gotor - The Journal of Organic …, 2003 - ACS Publications
Lipase B from Candida antarctica is shown to be a highly efficient catalyst for the desymmetrization of dimethyl 3-(benzylamino)glutarate (1) through aminolysis and ammonolysis …
Number of citations: 33 pubs.acs.org
G Calvisi, N Dell'Uomo, F De Angelis… - European Journal of …, 2003 - Wiley Online Library
We have developed a new stereospecific synthesis of (R)‐aminocarnitine using D‐aspartic acid as the starting material. This strategy, which is simple and amenable to an industrial …
DG Beach, ES Kerrin, MA Quilliam - Analytical and bioanalytical chemistry, 2015 - Springer
The neurotoxin β-N-methylamino-l-alanine (BMAA) has been reported in cyanobacteria and shellfish, raising concerns about widespread human exposure. However, inconsistent …
Number of citations: 57 link.springer.com
M López-García, I Alfonso… - Letters in Organic …, 2004 - ingentaconnect.com
Chemoenzymatic Approach to a (R)-3, 4-Diaminobutanoic Acid Derivative with a Suitable Orthogonal Protection for Solid Phase Pept Page 1 Letters in Organic Chemistry, 2004, 1, 254-256 …
Number of citations: 1 www.ingentaconnect.com
G Cardillo, M Orena, M Penna, S Sandri, C Tomasini - Synlett, 1990 - thieme-connect.com
The total syntheses of 3, 4-diaminobutanoic acid (1) and (R)-N-tosylemeriamine (2e; 4-trimethylammonio-3-tosylamino-butanoate) are described, starting from methyl 4-[(S)-(1-…
Number of citations: 8 www.thieme-connect.com
M D'hooghe, V Van Speybroeck… - The Journal of …, 2007 - ACS Publications
1-Arylmethyl-2-(cyanomethyl)aziridines were transformed into 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitriles and 4-(N,N-bis(arylmethyl)amino)-2-butenenitriles via 4-(N,N…
Number of citations: 43 pubs.acs.org
PB Nunn - Phytochemistry, 2017 - Elsevier
The isolation of α-amino-β-methylaminopropionic acid from seeds of Cycas circinalis (now C. micronesica Hill) resulted from a purposeful attempt to establish the cause of the profound …
Number of citations: 44 www.sciencedirect.com
A Giraudo, J Krall, F Bavo, B Nielsen… - Journal of Medicinal …, 2019 - ACS Publications
Given the heterogeneity within the γ-aminobutyric acid (GABA) receptor and transporter families, a detailed insight into the pharmacology is still relatively sparse. To enable studies of …
Number of citations: 17 pubs.acs.org
ZQ Wang, S Wang, JY Zhang, GM Lin, N Gan… - Water Biology and …, 2023 - Elsevier
β-N-methylamino-L-alanine (BMAA) is an environmental neurotoxin thought to be produced by cyanobacteria. However, the cyanobacterial origin of BMAA remains controversial. The …
Number of citations: 0 www.sciencedirect.com
CX He, ZB Jiang, HQ Cui, DL Yin - Chinese Chemical Letters, 2016 - Elsevier
A new nucleophilic 1,3-rearrangement is observed when treating 2-methoxyquinolino-3-lithium with an α-C substituted deoxybenzoin, and this rearrangement yielded an unusual 3,4-…
Number of citations: 2 www.sciencedirect.com

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